molecular formula C14H11N5O2 B3841090 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone

1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone

Cat. No. B3841090
M. Wt: 281.27 g/mol
InChI Key: RUQHLTHDIXQJEP-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone, also known as NATHH, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. NATHH is a hydrazone derivative of 1-naphthaldehyde and 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine. The compound has been synthesized using different methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone involves the formation of a complex with copper ions. The complex is highly fluorescent and can be used to detect copper ions in biological systems. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to bind to the active site of copper ions and inhibit their activity. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of copper ions, which play a crucial role in the development of Alzheimer's disease. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has several advantages and limitations for lab experiments. The compound is highly fluorescent and can be used to detect copper ions in biological systems. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has low toxicity and high selectivity towards cancer cells, making it a promising anti-cancer agent. However, the compound has limited solubility in water, which can affect its bioavailability. The synthesis of 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is also challenging, which can limit its availability for lab experiments.

Future Directions

1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has several potential future directions for scientific research. The compound can be further studied for its potential use as a fluorescent probe for the detection of copper ions in biological systems. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone can also be studied for its potential use as an anti-cancer agent. The compound can be modified to improve its solubility in water and bioavailability. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone can also be used as a tool for studying the mechanism of action of copper ions in Alzheimer's disease. Further research is needed to fully understand the potential applications of 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone in various fields.
Conclusion
In conclusion, 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is a promising chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific research applications. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has several advantages and limitations for lab experiments and has several potential future directions for scientific research. Further research is needed to fully understand the potential applications of 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone in various fields.

Scientific Research Applications

1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been extensively studied for its potential applications in scientific research. The compound has shown promising results as a fluorescent probe for the detection of copper ions in biological systems. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been used to study the mechanism of action of copper ions in Alzheimer's disease. The compound has also been studied for its potential use as an anti-cancer agent. 1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2/c20-13-12(18-19-14(21)16-13)17-15-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H,17,18)(H2,16,19,20,21)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHLTHDIXQJEP-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=NNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC3=NNC(=O)NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2H-1,2,4-triazine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
Reactant of Route 2
1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
Reactant of Route 3
1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
Reactant of Route 4
1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
Reactant of Route 5
1-naphthaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone

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